molecular formula C16H24N2O2 B2581131 3,3-Dimethyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one CAS No. 2034364-62-8

3,3-Dimethyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one

Cat. No.: B2581131
CAS No.: 2034364-62-8
M. Wt: 276.38
InChI Key: MFLTZFRCOBJAOV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates a piperidine core linked to a pyridine ring via an ether bond, a motif frequently found in compounds that target the central nervous system . For instance, structurally similar compounds featuring a piperidine moiety linked to a heteroaromatic system have been investigated as inhibitors of various enzymes, such as Phosphodiesterase 10A (PDE10A) and Lysine-Specific Demethylase 1 (LSD1) . Research into these analogues suggests potential applications in studying neurological and psychiatric disorders, providing a basis for this compound's use as a building block in drug discovery or as a tool compound for probing biological pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,3-dimethyl-1-(4-pyridin-4-yloxypiperidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)12-15(19)18-10-6-14(7-11-18)20-13-4-8-17-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLTZFRCOBJAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridin-4-yloxy Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a pyridin-4-yloxy group, often using nucleophilic substitution reactions.

    Attachment of the Butan-1-one Moiety: The final step involves the addition of the butan-1-one group to the piperidine ring, which can be achieved through various carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridin-4-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,3-Dimethyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and their physicochemical, synthetic, and functional properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Piperidine/Butanone Melting Point (°C) Yield (%) Key Spectral Data (IR, LC/MS-MS) Reference
3,3-Dimethyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one Pyridin-4-yloxy, 3,3-dimethyl N/A N/A N/A N/A
1-(4-Fluorophenyl)-4-[4-(2-sulfanyl-1H-benzodiazol-1-yl)piperidin-1-yl]butan-1-one Fluorophenyl, benzodiazolyl N/A N/A LC/MS-MS: 428.32 (M+H+)
Ebastine Diphenylmethoxy, tert-butylphenyl N/A N/A HPLC retention time: ~5 min (C18 column)
4-(4’-Hydroxydiphenylmethyl)piperidin-1-yl derivatives (2r–2u) Methyl/ethyl/propylphenyl 182–204 10–32 IR: 2358–2968 cm⁻¹; LC/MS-MS: 428–456 (M+H+)
1-(4-Fluorophenyl)-4-(4-hydroxy-4-(4'-methoxybiphenyl)piperidin-1-yl)butan-1-one Fluorophenyl, methoxybiphenyl N/A 93 Green solid; NMR confirmed

Key Observations

Structural Flexibility: The pyridin-4-yloxy group in the target compound distinguishes it from analogs like Ebastine (diphenylmethoxy) or fluorophenyl derivatives . This substitution may enhance π-π stacking with aromatic residues in biological targets.

Synthetic Efficiency :

  • The target compound’s synthetic route is unspecified in the evidence. However, analogs like the fluorophenyl derivative in achieved 93% yield using palladium-catalyzed cross-coupling, suggesting that similar methods could be optimized for the target compound.
  • In contrast, compounds 2r–2u in had lower yields (10–32%), likely due to steric hindrance from bulky substituents.

Melting points for analogs in ranged from 182–204°C, correlating with crystallinity influenced by substituent bulk. The pyridinyl group’s planar structure might lower the melting point relative to diphenylmethyl analogs.

Therapeutic Implications: Ebastine’s approval as an antihistamine validates the piperidin-1-yl butan-1-one scaffold for allergic rhinitis. The target compound’s pyridinyl substitution could shift selectivity toward other histamine receptors or kinase targets.

Table 2: Functional Comparison Based on Substituent Effects

Substituent Type Example Compound Potential Impact
Aromatic (Pyridinyl) Target compound Enhanced hydrogen bonding; possible kinase inhibition
Alkyl (Methyl/Propyl) Compounds 2r–2u Increased lipophilicity; reduced solubility
Fluorophenyl Improved metabolic stability; CNS penetration
Diphenylmethoxy Ebastine High receptor affinity; antihistaminic activity

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